molecular formula C16H15ClN2O2 B12752477 (E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133661-74-2

(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12752477
CAS No.: 133661-74-2
M. Wt: 302.75 g/mol
InChI Key: BXELQKXGIPAWAM-WOJGMQOQSA-N
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Description

(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxybenzeneacetic acid moiety and a chlorophenyl ethylidene hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves a multi-step process. One common method includes the condensation of alpha-hydroxybenzeneacetic acid with 2-chlorophenylhydrazine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The hydrazide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    alpha-Hydroxybenzeneacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Chlorophenyl hydrazides: Compounds with variations in the hydrazide group or the chlorophenyl moiety.

Uniqueness

(E)-alpha-Hydroxybenzeneacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

133661-74-2

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C16H15ClN2O2/c1-11(13-9-5-6-10-14(13)17)18-19-16(21)15(20)12-7-3-2-4-8-12/h2-10,15,20H,1H3,(H,19,21)/b18-11+

InChI Key

BXELQKXGIPAWAM-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=CC=C2Cl

Origin of Product

United States

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